![molecular formula C8H7FO3 B1331121 3-Fluoromandelic acid CAS No. 395-05-1](/img/structure/B1331121.png)
3-Fluoromandelic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoromandelic acid consists mainly of a polyester backbone decorated with p-fluorophenyl groups and has carboxyl and hydroxyl groups at the ends of the polymer chain . An unexpected relationship was noted between 2-fluoro- and 3-fluoro-mandelic acids, two compounds that are isostructural within the B32 group, where the ortho and meta substituent positions lead to no overall difference in the crystal structure .Physical And Chemical Properties Analysis
3-Fluoromandelic acid has a molecular formula of C8H7FO3 and a molecular weight of 170.138 . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 318.6±27.0 °C at 760 mmHg .Scientific Research Applications
Enantiospecific Co-Crystallization
3-Fluoromandelic acid: is used in the resolution of halogenated mandelic acids through enantiospecific co-crystallization. This process involves forming a co-crystal with a resolving agent, such as levetiracetam, to separate the enantiomers of the acid. The position and type of substituents on the racemic compounds significantly affect the efficiency of co-crystal resolution .
Chiral Synthesis
The compound serves as a precursor for chiral synthesis, which is crucial in pharmaceuticals. Chiral compounds have applications in drug development, as they can interact with biological systems in an enantioselective manner. The synthesis routes include chiral pool synthesis and asymmetric synthesis .
Sensing Applications
3-Fluoromandelic acid: can be utilized in sensing applications due to its interactions with diols and strong Lewis bases like fluoride or cyanide anions. This makes it valuable in the development of homogeneous assays or heterogeneous detection systems .
Biological Labelling
The acid’s reactivity with diols also allows it to be used in biological labelling. This application is essential for tracking and observing biological molecules in various research settings .
Protein Manipulation and Modification
In biochemistry, 3-Fluoromandelic acid can be used for protein manipulation and modification. This is particularly useful in studying protein functions and interactions, as well as in the development of therapeutic proteins .
Therapeutic Development
The compound’s chiral properties and ability to form co-crystals make it a candidate for therapeutic development. It can be used to create more effective and targeted drugs, especially in the field of personalized medicine .
Safety and Hazards
3-Fluoromandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
3-Fluoromandelic acid, also known as α-fluoro-3-phenylglycolic acid, is an aromatic carboxylic acid It’s worth noting that similar compounds like 3-fluoro-l-tyrosine target proteins like superoxide dismutase [mn], mitochondrial .
Mode of Action
It is derived from mandelic acid, where one of the hydrogen atoms on the phenyl ring is substituted with a fluorine atom . This fluorine substitution can introduce desirable properties, such as altered reactivity, bioavailability, or pharmacokinetics, in the final products .
Biochemical Pathways
It’s known that similar fluorinated compounds can be metabolized by microorganisms . For instance, the microbial degradation of fluorinated drugs has been studied, and it’s found that these compounds can impact various biochemical pathways .
Pharmacokinetics
It’s mentioned that the fluorine substitution in 3-fluoromandelic acid can alter its reactivity, bioavailability, or pharmacokinetics .
Result of Action
It’s known that fluorinated compounds can have unique properties due to the presence of the fluorine atom, which can influence their reactivity and interaction with biological systems .
properties
IUPAC Name |
2-(3-fluorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJOYMRHWMPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoromandelic acid | |
CAS RN |
395-05-1 | |
Record name | 395-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Celite in the enzymatic resolution of 3-Fluoromandelic Acid?
A1: The research demonstrates that supporting the lipase PS "Amano" SD enzyme on Celite significantly enhances both its activity and stability in organic media []. This immobilization technique is crucial for scaling up the resolution process of 3-Fluoromandelic acid, as it allows for a more robust and efficient reaction. Without Celite, the enzyme's performance might be compromised in the organic solvent, leading to lower yields and purity of the desired (R)-enantiomer.
Q2: What are the advantages of using enzymatic resolution compared to other methods for separating enantiomers of 3-Fluoromandelic acid?
A2: Enzymatic resolution offers several advantages over traditional chemical methods for separating enantiomers:
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